molecular formula C9H19NO2 B13626672 Methyl 3-amino-3-ethyl-4-methylpentanoate

Methyl 3-amino-3-ethyl-4-methylpentanoate

Cat. No.: B13626672
M. Wt: 173.25 g/mol
InChI Key: LRMULHQFLNBXGQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-ethyl-4-methylpentanoate is an organic compound that belongs to the class of amino esters. This compound is characterized by the presence of an amino group, an ester functional group, and a branched carbon chain. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-ethyl-4-methylpentanoate can be synthesized through a multi-step process involving the esterification of the corresponding carboxylic acid followed by the introduction of the amino group. The typical synthetic route involves the following steps:

    Esterification: The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

    Amination: The methyl ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-ethyl-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl 3-amino-3-ethyl-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-ethyl-4-methylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions and reactions contribute to the compound’s biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-methylpentanoate
  • Ethyl 3-amino-4-methylpentanoate
  • Methyl 3-amino-3-ethylbutanoate

Uniqueness

Methyl 3-amino-3-ethyl-4-methylpentanoate is unique due to its specific branched structure and the presence of both an amino group and an ester functional group. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-amino-3-ethyl-4-methylpentanoate

InChI

InChI=1S/C9H19NO2/c1-5-9(10,7(2)3)6-8(11)12-4/h7H,5-6,10H2,1-4H3

InChI Key

LRMULHQFLNBXGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)(C(C)C)N

Origin of Product

United States

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